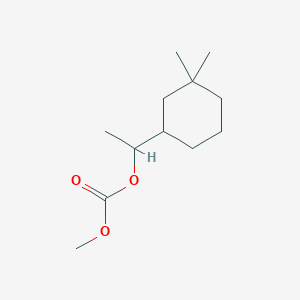
1-(3,3-Dimethylcyclohexyl)ethyl methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-Dimethylcyclohexyl)ethyl methyl carbonate is an organic compound with a unique structure that includes a cyclohexane ring substituted with a dimethyl group and an ethyl methyl carbonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethylcyclohexyl)ethyl methyl carbonate typically involves the reaction of 3,3-dimethylcyclohexanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate carbonate ester, which is then methylated to yield the final product. The reaction conditions usually include a temperature range of 0-5°C and a reaction time of 2-3 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as tertiary amines can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,3-Dimethylcyclohexyl)ethyl methyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the carbonate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted products such as carbamates or thiocarbonates.
Wissenschaftliche Forschungsanwendungen
1-(3,3-Dimethylcyclohexyl)ethyl methyl carbonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-(3,3-Dimethylcyclohexyl)ethyl methyl carbonate involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of stable complexes or the modification of the target molecules’ structure and function. The pathways involved may include nucleophilic substitution and addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,3-Dimethylcyclohexyl)ethyl formate
- 1-(3,3-Dimethylcyclohexyl)ethyl acetate
- 1-(3,3-Dimethylcyclohexyl)ethyl carbamate
Comparison
1-(3,3-Dimethylcyclohexyl)ethyl methyl carbonate is unique due to its carbonate ester group, which imparts distinct chemical properties compared to similar compounds like formates, acetates, and carbamates. The presence of the carbonate group allows for different reactivity patterns, making it suitable for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
91115-24-1 |
|---|---|
Molekularformel |
C12H22O3 |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
1-(3,3-dimethylcyclohexyl)ethyl methyl carbonate |
InChI |
InChI=1S/C12H22O3/c1-9(15-11(13)14-4)10-6-5-7-12(2,3)8-10/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
ANKWRSWTXQJJRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCC(C1)(C)C)OC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















